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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the identification and characterization of Deisopropylatrazine (DIA), a primary metabolite of

the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition. This information is critical for researchers in environmental science, toxicology, and

drug development who require precise analytical methods for the detection and quantification

of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Deisopropylatrazine. While complete, officially published, and assigned spectra are not

readily available in all databases, the following provides an overview of expected signals and

general experimental protocols.

Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for Deisopropylatrazine
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~1.2 Triplet 3H ~7
-CH₃ (Ethyl

group)

~3.4 Quartet 2H ~7
-CH₂- (Ethyl

group)

~5.0 - 6.0 Broad Singlet 2H - -NH₂

~6.5 - 7.0 Broad Singlet 1H -
-NH- (Ethylamino

group)

Note: Predicted values are based on the analysis of similar triazine structures and general

principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Deisopropylatrazine

Chemical Shift (δ) ppm Assignment

~15 -CH₃ (Ethyl group)

~35 -CH₂- (Ethyl group)

~165 C-Cl (Triazine ring)

~168 C-NH₂ (Triazine ring)

~170 C-NH- (Triazine ring)

Note: Predicted values are based on the analysis of similar triazine structures. The quaternary

carbons of the triazine ring will exhibit distinct chemical shifts.

Experimental Protocols
A general protocol for obtaining NMR spectra of Deisopropylatrazine is as follows:
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1.2.1. Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of Deisopropylatrazine standard for

¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]

Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may

be applied if necessary, but care should be taken to avoid degradation of the analyte.

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[2]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present,

a small amount can be added.[3]

1.2.2. NMR Data Acquisition

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm),

and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample

concentration are required compared to ¹H NMR.[1]

The spectral width should encompass the expected carbon chemical shift range (e.g., 0-

200 ppm).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in

Deisopropylatrazine by measuring the absorption of infrared radiation.

Data Presentation
Table 3: Key IR Absorption Bands for Deisopropylatrazine

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Medium, Broad
N-H stretching (amine and

amide groups)

~2970 - 2850 Medium C-H stretching (aliphatic)

~1620 Strong C=N stretching (triazine ring)

~1550 Strong N-H bending (amine)

~800 Strong C-Cl stretching

Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry

WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]
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Experimental Protocols
A common method for preparing a solid sample like Deisopropylatrazine for IR analysis is the

KBr pellet method.

2.2.1. Sample Preparation (KBr Pellet Method)

Grinding: Grind 1-2 mg of the Deisopropylatrazine standard with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet-forming die.

Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent

or translucent pellet.

Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

2.2.2. IR Data Acquisition

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Acquire the IR spectrum of the Deisopropylatrazine pellet over the mid-

IR range (typically 4000-400 cm⁻¹).
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and

elemental composition of Deisopropylatrazine, as well as to elucidate its structure through

fragmentation analysis.

Data Presentation
Table 4: GC-MS Spectroscopic Data for Deisopropylatrazine

m/z Relative Intensity (%) Assignment

173 100 [M]⁺ (Molecular Ion)

158 ~50 [M - CH₃]⁺

131 ~40 [M - C₂H₄N]⁺

104 ~30 [M - C₂H₅N₂Cl]⁺

68 ~25 [C₃H₄N₂]⁺

Note: Data is based on Electron Ionization (EI) mass spectra from the NIST Chemistry

WebBook and PubChem.[4]

Table 5: LC-MS/MS Spectroscopic Data for Deisopropylatrazine

Precursor Ion
[M+H]⁺ (m/z)

Product Ions (m/z) Collision Energy Ionization Mode

174.0541
132.0322, 96.0555,

79.0057

Ramp 20-70%

(nominal)
ESI-Positive

Note: Data from PubChem, representing common fragments observed in tandem mass

spectrometry.[4] The fragmentation of the protonated molecule [M+H]⁺ at m/z 174 often

involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]
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Experimental Protocols
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a stock solution of Deisopropylatrazine in a suitable solvent (e.g., methanol or

ethyl acetate).

For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to

remove matrix interferences.[6][7]

GC Conditions:

Injector: Splitless injection is commonly used for trace analysis.

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)

is typically employed.

Oven Program: A temperature gradient is used to separate the analytes. A typical program

might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g.,

280°C).[8]

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Detection Mode: Full scan mode is used for identification, while selected ion monitoring

(SIM) mode can be used for quantification to enhance sensitivity.[6][7]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol/water

mixture).
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For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

extraction or solid-phase extraction (SPE) is often performed.[9][10]

LC Conditions:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g.,

acetonitrile or methanol), often with additives like formic acid or ammonium acetate to

improve ionization.[11][12]

MS/MS Conditions:

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate

the protonated molecule [M+H]⁺.[11][12]

Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where

the precursor ion is selected and fragmented, and a specific product ion is monitored.
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Mass Spectrometry Experimental Workflow

This guide provides foundational spectroscopic data and methodologies for the confident

identification of Deisopropylatrazine. Researchers are encouraged to use this information as

a starting point and to develop and validate their own specific methods based on the

instrumentation and matrices relevant to their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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